1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-isopropylurea
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Overview
Description
1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-isopropylurea is a complex organic compound that features a furan ring, a thiomorpholine moiety, and an isopropylurea group
Mechanism of Action
Target of Action
Many furan derivatives have been found to exhibit antimicrobial activity . They are known to interact with various biological targets, but the specific target can vary depending on the exact structure of the compound.
Mode of Action
The mode of action of furan derivatives can also vary widely. Some furan derivatives are known to inhibit protein tyrosine kinases , which play a crucial role in many cellular processes, including cell growth and differentiation.
Biochemical Pathways
Furan derivatives can affect various biochemical pathways. For example, some furan derivatives have been found to inhibit the phosphoinositide 3-kinase (PI3K) pathway , which plays a key role in cell survival and proliferation.
Result of Action
The molecular and cellular effects of a compound’s action depend on its specific targets and mode of action. Some furan derivatives have been found to exhibit antimicrobial activity, potentially by disrupting essential cellular processes in the target organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-isopropylurea typically involves multiple steps:
Formation of the Furan-2-yl Intermediate: The initial step involves the preparation of a furan-2-yl intermediate. This can be achieved through the reaction of furfural with appropriate reagents under controlled conditions.
Thiomorpholine Addition: The furan-2-yl intermediate is then reacted with thiomorpholine in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) to form the thiomorpholinoethyl derivative.
Isopropylurea Formation: Finally, the thiomorpholinoethyl derivative is reacted with isopropyl isocyanate to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-isopropylurea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The thiomorpholine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl derivatives: Compounds like furan-2-carboxaldehyde and furan-2,5-dione.
Thiomorpholine derivatives: Compounds such as thiomorpholine-4-carboxylic acid.
Isopropylurea derivatives: Compounds like 1-isopropyl-3-phenylurea.
Uniqueness
1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-isopropylurea is unique due to the combination of its three distinct functional groups: furan, thiomorpholine, and isopropylurea. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-11(2)16-14(18)15-10-12(13-4-3-7-19-13)17-5-8-20-9-6-17/h3-4,7,11-12H,5-6,8-10H2,1-2H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSACEBTYJANAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC(C1=CC=CO1)N2CCSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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